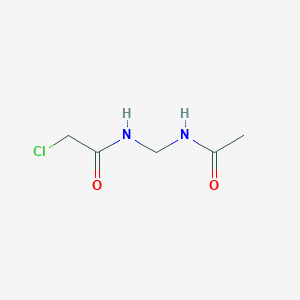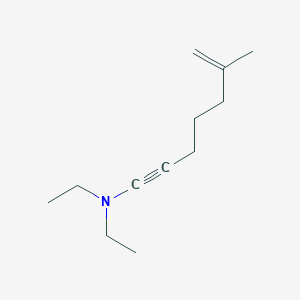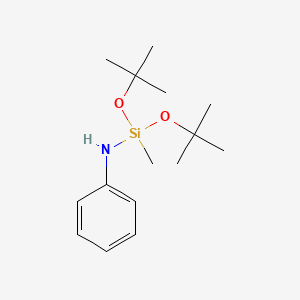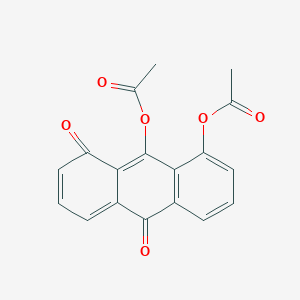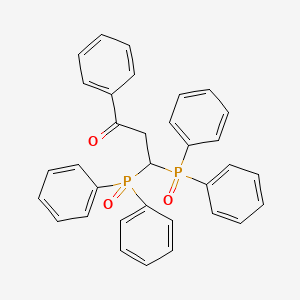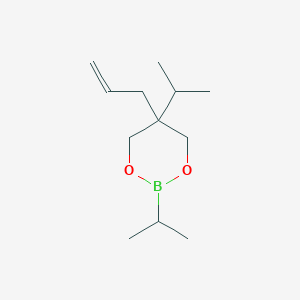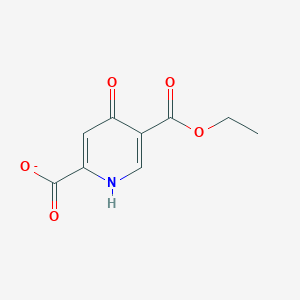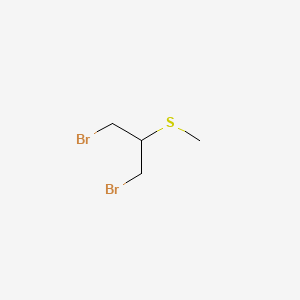
1,3-Dibromo-2-(methylsulfanyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(methylsulfanyl)propane is an organic compound with the molecular formula C4H8Br2S It is a derivative of propane, where two bromine atoms and one methylsulfanyl group are attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(methylsulfanyl)propane can be synthesized through the bromination of 2-(methylsulfanyl)propane. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-(methylsulfanyl)propane under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The bromination process results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-(methylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced to form 2-(methylsulfanyl)propane by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Alcohols: Formed by substitution reactions with hydroxide ions.
Alkenes: Formed by elimination reactions under basic conditions.
Thiols: Formed by substitution reactions with thiolate ions.
Applications De Recherche Scientifique
1,3-Dibromo-2-(methylsulfanyl)propane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-(methylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The methylsulfanyl group can also influence the reactivity and stability of the compound by donating electron density through its sulfur atom.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-2-(methylsulfanyl)propane can be compared with other similar compounds such as:
1,3-Dibromopropane: Lacks the methylsulfanyl group and has different reactivity and applications.
2-Bromo-3-(methylsulfanyl)propane: Has a different bromine substitution pattern, leading to different chemical properties.
1,2-Dibromoethane: A simpler dibromo compound with different reactivity and uses.
The presence of the methylsulfanyl group in this compound makes it unique and imparts specific chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
86823-46-3 |
|---|---|
Formule moléculaire |
C4H8Br2S |
Poids moléculaire |
247.98 g/mol |
Nom IUPAC |
1,3-dibromo-2-methylsulfanylpropane |
InChI |
InChI=1S/C4H8Br2S/c1-7-4(2-5)3-6/h4H,2-3H2,1H3 |
Clé InChI |
LKJDOCBYPCXRKH-UHFFFAOYSA-N |
SMILES canonique |
CSC(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


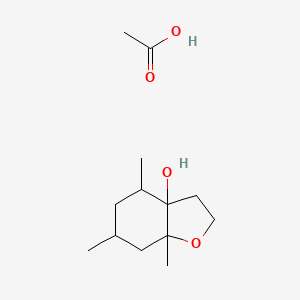
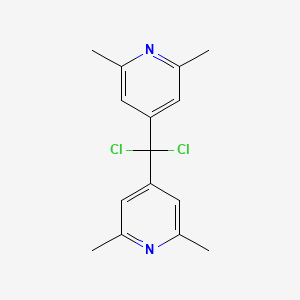

![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
